2-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide
Overview
Description
2-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide is a compound that features an adamantane moiety, a cyanopyridine ring, and a sulfanylacetamide group The adamantane structure is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylamine with a suitable pyridine derivative under controlled conditions. The cyanopyridine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanylacetamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring or the adamantane moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium alkoxide or halomethylene-active compounds are often employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential in drug delivery systems due to the stability and rigidity of the adamantane moiety.
Industry: Utilized in the development of advanced materials and surface recognition systems
Mechanism of Action
The mechanism of action of 2-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and potentially disrupt microbial cell walls. The cyanopyridine ring may interact with nucleic acids or proteins, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-3-cyanopyridine-2(1H)-thione: A similar compound with a thione group instead of a sulfanylacetamide group.
6-(1-Adamantyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Another related compound with a carboxylic acid group
Uniqueness
2-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide is unique due to its combination of the adamantane moiety, cyanopyridine ring, and sulfanylacetamide group. This combination provides a balance of stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c19-9-14-1-2-15(21-17(14)23-10-16(20)22)18-6-11-3-12(7-18)5-13(4-11)8-18/h1-2,11-13H,3-8,10H2,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZIGSBOVKGISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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